molecular formula C3H6Cl3GeNO B14449596 3-(Trichlorogermyl)propionamide CAS No. 73300-47-7

3-(Trichlorogermyl)propionamide

Cat. No.: B14449596
CAS No.: 73300-47-7
M. Wt: 251.1 g/mol
InChI Key: YOPIFVUIPDPTNM-UHFFFAOYSA-N
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Description

3-(Trichlorogermyl)propionamide is a specialized organogermanium reagent that serves as a valuable synthetic intermediate in advanced research and development. Its molecular structure, featuring a reactive trichlorogermyl group linked to a propionamide moiety, makes it a candidate for constructing novel germanium-containing complexes and polymers. Potential research applications include its use in materials science for the development of novel catalysts, in the synthesis of organometallic frameworks, and as a precursor in the creation of hybrid organic-inorganic materials. The reactivity of the germanium-chloride bonds allows for further functionalization, enabling the incorporation of the germanium atom into larger, more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to consult the relevant scientific literature for specific protocols and handling procedures. The specific mechanism of action and full spectrum of applications for this compound are areas of ongoing scientific investigation.

Properties

CAS No.

73300-47-7

Molecular Formula

C3H6Cl3GeNO

Molecular Weight

251.1 g/mol

IUPAC Name

3-trichlorogermylpropanamide

InChI

InChI=1S/C3H6Cl3GeNO/c4-7(5,6)2-1-3(8)9/h1-2H2,(H2,8,9)

InChI Key

YOPIFVUIPDPTNM-UHFFFAOYSA-N

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Trichlorogermyl)propionamide typically involves the reaction of trichlorogermane with propionamide under controlled conditions. The reaction is carried out in an organic solvent, often under an inert atmosphere to prevent unwanted side reactions. The process involves the formation of a Ge-C bond, facilitated by the nucleophilic attack of the amide group on the germanium center .

Mechanism of Action

The mechanism of action of 3-(Trichlorogermyl)propionamide involves the interaction of the germanium center with various molecular targets. The pentacoordinated germanium atom can form coordination bonds with oxygen and nitrogen atoms, facilitating electron transfer and catalyzing various chemical reactions . This coordination ability is crucial for its activity in both biological and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The following table compares 3-(Trichlorogermyl)propionamide (inferred structure) with structurally related propionamide and propionic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Primary Applications/Findings Reference
3-(Trichlorogermyl)propionic acid C₃H₅Cl₃GeO₂ 252.04 -GeCl₃, -COOH Industrial synthesis; thermal stability
3-Hydroxy-3-ethyl-3-(4′-chlorophenyl)propionamide C₁₁H₁₃ClNO₂ 226.68 -Cl, -C₆H₄ (para-substituted), -OH, -CONH₂ Anticonvulsant activity (ED₅₀: 45 mg/kg in mice)
3-Chloropropionyl chloride C₃H₄Cl₂O 126.97 -Cl, -COCl Industrial intermediate; corrosive hazard
3-(Pyridin-3-yl)propionamide derivatives Varies (e.g., C₁₅H₂₁N₃O₂) ~275–300 -Pyridinyl, -CONH₂ Pharmaceutical synthesis (e.g., protease inhibitors)
3-(Perfluorinated alkylthio)propionamide Complex (e.g., C₁₄H₁₀F₁₇NO₃S) ~700–800 -CF₂CF₂, -S-, -CONH₂ Surfactants; fluoropolymer additives

Key Differences and Research Findings

Reactivity and Stability
  • 3-(Trichlorogermyl)propionic acid exhibits high thermal stability due to the Ge-Cl bond, which is less hydrolytically sensitive than Si-Cl bonds . Its amide derivative would likely retain this stability but with altered solubility in polar solvents.
  • 3-Chloropropionyl chloride (C₃H₄Cl₂O) is highly reactive due to the acyl chloride group (-COCl), making it a versatile intermediate for amide and ester synthesis. However, it poses significant corrosive and inhalation hazards .

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